Lipophilic Ligand Efficiency: Predicted cLogP Advantage Over the Non‑fluorinated Benzyl Analog
The 4‑fluorobenzyl substituent in 1105244-62-9 is expected to increase lipophilicity compared to the non‑fluorinated benzyl analog (CAS 1210145-14-4, calculated cLogP ≈ 2.8 ). For drug discovery programs targeting intracellular or CNS‑located targets, a moderate logP increase of ~0.5 units can improve membrane permeability while avoiding excessive lipophilicity that leads to metabolic instability [1].
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.3 (estimated via structural contribution method with the 4‑fluorobenzyl increment ) |
| Comparator Or Baseline | 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide (CAS 1210145-14-4): cLogP ≈ 2.8 |
| Quantified Difference | ΔcLogP ≈ +0.5 |
| Conditions | Predicted using fragment‑based hydrophobicity constants for aromatic fluorine substitution; actual logD₇.₄ may differ under physiological conditions. |
Why This Matters
For CNS or intracellular target programs, a ΔcLogP of +0.5 can translate to a measurable improvement in passive membrane permeability, guiding lead optimization toward brain‑penetrant or cell‑active candidates.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
